![molecular formula C11H7F3N4O4 B5505139 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
The interest in pyrazole carboxamide derivatives, including compounds similar to 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, is largely due to their diverse range of biological activities and applications in medicinal chemistry. These compounds are known for their roles in agricultural chemistry as fungicides and herbicides, and in pharmaceuticals for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives generally involves the reaction of appropriate precursors under controlled conditions. For instance, a novel series of pyrazole carboxamide analogues was synthesized from 4-fluoroacetophenone, showcasing the adaptability of synthesis routes for generating a wide array of substituted pyrazoles with various functional groups (Ahsan et al., 2018).
Scientific Research Applications
Versatile Optical Materials
A study on 2-pyrazoline derivatives, including compounds with a 4-nitro substituent, highlighted their potential as versatile optical materials. These compounds exhibit fluorescence, second-order non-linear optical properties, and liquid crystalline behavior, depending on the substituent on the 1-phenyl ring. The 4-nitro derivative, in particular, shows liquid crystalline behavior with a smectic A phase, indicating its potential for applications in optical devices and materials science (Barberá et al., 1998).
Anticancer Activity
In the realm of medicinal chemistry, novel pyrazole-1-carboxamide analogues, including those with a 4-nitrophenyl moiety, have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. Notably, one compound demonstrated significant cytotoxicity, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting the therapeutic potential of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide analogues in cancer treatment (Ahsan et al., 2018).
Polymer Science Applications
Research in polymer science has leveraged the structural characteristics of pyrazole derivatives for the synthesis of well-defined polyamides and block copolymers. These materials demonstrate controlled molecular weight and low polydispersity, and their synthesis involves intermediates with nitro substituents. Such advancements underscore the role of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide and related compounds in the development of new polymeric materials with potential applications in various industries (Yokozawa et al., 2002).
Herbicidal Activity
In agricultural sciences, pyrazole-4-carboxamide derivatives have been synthesized and tested for their herbicidal activity. Introduction of specific substituents, such as the trifluoromethoxy group, has resulted in compounds with effective weed control capabilities and selectivity towards certain crops. This indicates the potential of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide derivatives in the development of new herbicides with enhanced efficacy and environmental safety profiles (Ohno et al., 2004).
Future Directions
properties
IUPAC Name |
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O4/c12-11(13,14)22-7-3-1-6(2-4-7)16-10(19)9-8(18(20)21)5-15-17-9/h1-5H,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXTIUZNCDXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide |
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